molecular formula C19H30N2O4 B2404638 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid CAS No. 1048000-98-1

2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid

Cat. No.: B2404638
CAS No.: 1048000-98-1
M. Wt: 350.459
InChI Key: UTJILZGXFKLDJB-UHFFFAOYSA-N
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Description

2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the mesitylamino group: This can be achieved by reacting mesitylene with an appropriate amine under controlled conditions.

    Introduction of the isopropoxypropyl group: This step involves the reaction of an appropriate alkyl halide with an amine to form the isopropoxypropylamine intermediate.

    Coupling of intermediates: The final step involves coupling the mesitylamino and isopropoxypropylamine intermediates with a suitable oxobutanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((3-isopropoxypropyl)amino)carbonylacetamide: This compound shares the isopropoxypropylamino group but differs in the presence of a chloro substituent and a carbonylacetamide group.

    2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose: This polymeric compound contains the isopropoxypropyl group and is used in drug delivery applications.

Uniqueness

2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to its combination of mesitylamino and isopropoxypropyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

4-oxo-2-(3-propan-2-yloxypropylamino)-4-(2,4,6-trimethylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-12(2)25-8-6-7-20-16(19(23)24)11-17(22)21-18-14(4)9-13(3)10-15(18)5/h9-10,12,16,20H,6-8,11H2,1-5H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJILZGXFKLDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCCCOC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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